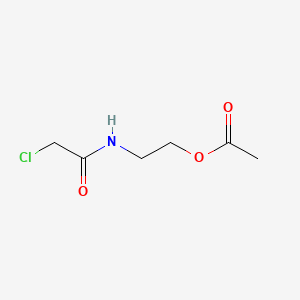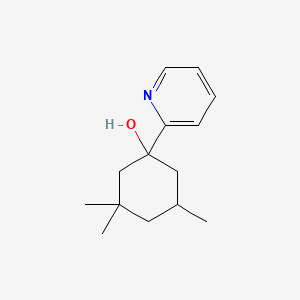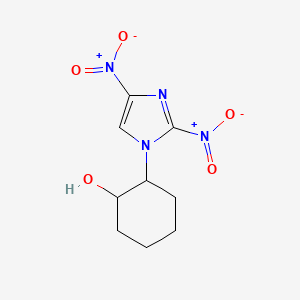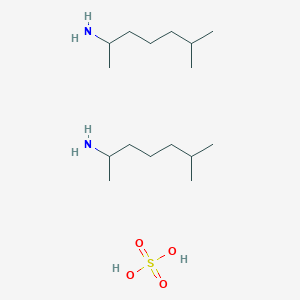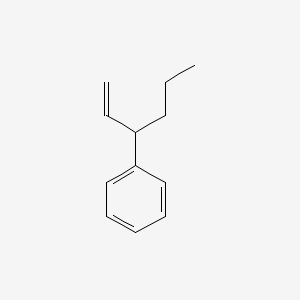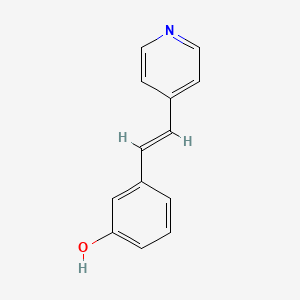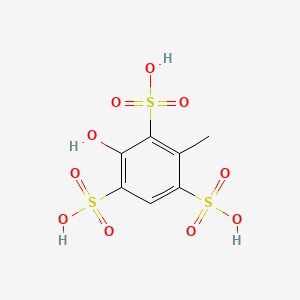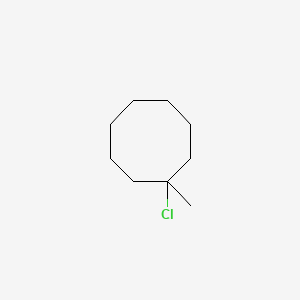
Diethylammonium hexadecyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylammonium hexadecyl sulphate is a chemical compound with the molecular formula C20H45NO4S. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its ability to reduce surface tension, making it valuable in formulations requiring emulsification, foaming, or wetting properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethylammonium hexadecyl sulphate can be synthesized through the reaction of diethylamine with hexadecyl sulphate. The process typically involves the following steps:
Reaction of Diethylamine with Hexadecyl Sulphate: Diethylamine is reacted with hexadecyl sulphate in an aqueous medium. The reaction is usually carried out at a controlled temperature to ensure optimal yield.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain this compound in its pure form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced purification methods, such as distillation or membrane filtration, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethylammonium hexadecyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphate group to sulfide or other reduced forms.
Substitution: The compound can participate in substitution reactions where the diethylammonium group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Diethylammonium hexadecyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and other biological preparations to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and foaming agents.
Mecanismo De Acción
The mechanism of action of diethylammonium hexadecyl sulphate primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and foams. In biological systems, it disrupts cell membranes by integrating into the lipid bilayer, leading to cell lysis.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another surfactant with similar properties but different molecular structure.
Sodium dodecyl sulfate (SDS): A widely used surfactant in laboratory and industrial applications.
Uniqueness
Diethylammonium hexadecyl sulphate is unique due to its specific combination of diethylammonium and hexadecyl sulphate groups, which confer distinct surfactant properties. Its ability to form stable emulsions and foams makes it particularly valuable in applications where other surfactants may not perform as effectively.
Propiedades
Número CAS |
94110-18-6 |
|---|---|
Fórmula molecular |
C20H45NO4S |
Peso molecular |
395.6 g/mol |
Nombre IUPAC |
N-ethylethanamine;hexadecyl hydrogen sulfate |
InChI |
InChI=1S/C16H34O4S.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;1-3-5-4-2/h2-16H2,1H3,(H,17,18,19);5H,3-4H2,1-2H3 |
Clave InChI |
MADASEMXYZRAQW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOS(=O)(=O)O.CCNCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



